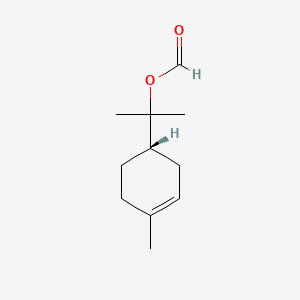

p-Menth-1-en-8-ol, formate, (S)-

Description

(S)-p-Menth-1-en-8-ol formate (CAS: 2153-26-6), also known as terpinyl formate or α-terpineol formate, is an ester derivative of the monoterpenoid alcohol (S)-p-Menth-1-en-8-ol (α-terpineol). Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol . The compound is characterized by a formate group (-OCHO) esterified to the hydroxyl group of the (S)-enantiomer of α-terpineol.

Properties

CAS No. |

34352-02-8 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl formate |

InChI |

InChI=1S/C11H18O2/c1-9-4-6-10(7-5-9)11(2,3)13-8-12/h4,8,10H,5-7H2,1-3H3/t10-/m1/s1 |

InChI Key |

IPYLQIQMGUZFCK-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC[C@H](CC1)C(C)(C)OC=O |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC=O |

Origin of Product |

United States |

Preparation Methods

Starting Material: p-Menthadiene Hydrocarbons

The synthesis typically begins with 2,4(8)-p-menthadiene , a terpene hydrocarbon readily available from natural sources or synthetic routes. This compound undergoes hydrochlorination to form a menthadiene monohydrochloride intermediate.

Hydrochlorination and Hydrolysis

- Hydrochlorination: React 2,4(8)-p-menthadiene with an equimolar amount of hydrogen chloride (HCl) to produce the menthadiene-monohydrochloride.

- Hydrolysis: The hydrochloride is then hydrolyzed in the presence of water and a base sufficient to neutralize the HCl formed. This step yields a mixture rich in 3-p-menthene-8-ol (the alcohol precursor to the formate ester), along with other minor alcohols such as 3-p-menthene-2-ol, carvenol, and pulegol.

Isolation and Fractionation

The hydrolysis mixture is fractionated to separate the hydrocarbon fraction from the alcohol-rich fraction. The alcohol fraction contains the desired 3-p-menthene-8-ol, which is the key intermediate for esterification.

Esterification to Form p-Menth-1-en-8-ol, formate, (S)-

- The isolated 3-p-menthene-8-ol is reacted with formic acid under acidic conditions conducive to esterification.

- This reaction proceeds via an allylic rearrangement mechanism, converting the tertiary alcohol into the corresponding pulegyl formate (p-menth-1-en-8-ol formate).

- The esterification can be catalyzed by hydrogen ions (acid catalysis) without the need for strong mineral acid catalysts or boron fluoride, by carefully selecting solvents that modulate acid activity (e.g., avoiding basic solvents like amines or ethers).

Optional Further Processing

- The formate ester can be hydrogenated to produce menthyl formate or saponified back to pulegol, which can then be hydrogenated to menthol derivatives.

- The hydrocarbon fraction recovered during fractionation can be recycled back into the hydrochlorination step, improving overall yield and process efficiency.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrochlorination | 2,4(8)-p-menthadiene + equimolar HCl | Forms menthadiene-monohydrochloride |

| Hydrolysis | Water + base (stoichiometric to neutralize HCl) | Produces 3-p-menthene-8-ol and other alcohols |

| Fractionation | Distillation or liquid-liquid separation | Separates hydrocarbons from alcohols |

| Esterification | 3-p-menthene-8-ol + formic acid + acid catalyst (H+) | Allylic rearrangement to pulegyl formate; solvent choice affects acid activity |

| Optional Hydrogenation | Hydrogen + catalyst (e.g., Pd/C) | Converts formate ester to menthyl formate or pulegol to menthol |

| Recycling | Hydrocarbon fraction recycled to hydrochlorination | Enhances process economy |

Research Findings and Analysis

- The process described in patent US2851481A (1958) remains a foundational method for preparing p-menth-1-en-8-ol esters, including the formate ester. It highlights the importance of controlling acid strength and solvent environment to optimize esterification yields without harsh catalysts.

- The allylic rearrangement during esterification is a key mechanistic step that ensures the formation of the pulegyl formate rather than other isomeric esters.

- The stereochemistry (S)-configuration is preserved through the process, which is critical for the compound’s olfactory and biological properties.

- Recycling of hydrocarbon fractions reduces waste and improves the sustainability of the synthesis.

- Modern synthetic approaches may employ catalytic hydrogenation of limonene derivatives to access p-menthene intermediates, but the classical hydrochlorination-hydrolysis-esterification route remains industrially relevant.

Summary Table of Preparation Route

| Stage | Chemical Transformation | Key Intermediate/Product | Yield/Notes |

|---|---|---|---|

| Hydrochlorination | 2,4(8)-p-menthadiene + HCl | Menthadiene-monohydrochloride | Equimolar reaction |

| Hydrolysis | Hydrochloride + H2O + base | 3-p-menthene-8-ol + other alcohols | Fractionation required |

| Esterification | 3-p-menthene-8-ol + formic acid + H+ | p-Menth-1-en-8-ol, formate (S)- | Acid catalysis, solvent effects |

| Optional Hydrogenation | Ester + H2 + catalyst | Menthyl formate or menthol | Post-esterification step |

| Recycling | Hydrocarbon fraction to hydrochlorination | Reuse of starting materials | Improves efficiency |

Chemical Reactions Analysis

Types of Reactions

Terpinyl formate undergoes various chemical reactions, including:

Oxidation: Terpinyl formate can be oxidized to form terpinyl formate oxide.

Reduction: Reduction of terpinyl formate can yield terpineol.

Substitution: The formate group in terpinyl formate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the formate group.

Major Products Formed

Oxidation: Terpinyl formate oxide.

Reduction: Terpineol.

Substitution: Various substituted terpinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Fragrance and Flavor Industry

1. Flavoring Agent

p-Menth-1-en-8-ol, formate, (S)- is utilized as a flavoring agent due to its pleasant aroma reminiscent of mint and other herbal flavors. Its application in food products can enhance sensory experiences, making it valuable in the culinary arts.

2. Fragrance Component

In perfumery, this compound serves as a key ingredient in creating fresh and minty fragrances. Its ability to impart a cooling sensation makes it suitable for products like lotions and body sprays.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that p-Menth-1-en-8-ol exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing natural preservatives for food and cosmetic products .

2. Therapeutic Uses

The compound has been investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties. Its application in topical formulations could provide relief from minor pains and inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Essential Oil Research evaluated the antimicrobial activity of p-Menth-1-en-8-ol against pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones, indicating its potential as a natural antimicrobial agent .

Case Study 2: Flavoring Applications

In a research project focusing on flavor enhancement in dairy products, p-Menth-1-en-8-ol was added to yogurt formulations. Sensory evaluations revealed that the addition improved consumer acceptance due to its refreshing taste profile .

Mechanism of Action

The mechanism of action of terpinyl formate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of oxidative stress pathways and inhibition of pro-inflammatory mediators. The compound’s high degree of unsaturation allows it to interact with cell membranes, enhancing its permeability and facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Parent Alcohol: (S)-p-Menth-1-en-8-ol (α-Terpineol)

- CAS : 10482-56-1

- Formula : C₁₀H₁₈O; MW : 154.25 g/mol

- Source: Naturally occurs in essential oils (e.g., Steganotaenia araliacea seeds, Artemisia pedemontana) .

- Activity : Demonstrated in vitro anticandidal activity against Candida albicans .

- Safety : Identified as an endocrine disruptor in its pure form .

Comparison :

- Volatility : α-Terpineol is less volatile than its formate ester, making the latter preferable in fragrance applications.

Structural Isomers and Derivatives

p-Menth-1-en-8-ol Acetate

- Formula : C₁₂H₂₀O₂; MW : 196.29 g/mol

- Occurrence: Found in Steganotaenia araliacea seed essential oil (1.94% composition) .

- Application : Likely used in fragrances, though less studied than the formate ester.

p-Menth-1-en-9-ol

- CAS : HMDB0037007

- Formula : C₁₀H₁₈O; MW : 154.25 g/mol

- Structure : Hydroxyl group at position 9 instead of 7.

- Role : A metabolite with unquantified physiological effects .

p-Menth-2-en-1-ol

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. How to design in vitro/in vivo studies evaluating the compound’s antifungal efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.